molecular formula C13H14N2O4 B13672529 7-Nitrospiro[isochromane-3,4'-piperidin]-1-one

7-Nitrospiro[isochromane-3,4'-piperidin]-1-one

Cat. No.: B13672529
M. Wt: 262.26 g/mol
InChI Key: ICCUHXIEARLLSG-UHFFFAOYSA-N
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Description

7-Nitrospiro[isochromane-3,4’-piperidin]-1-one is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of a nitro group attached to the isochromane moiety and a piperidinone ring. The spiro linkage between the isochromane and piperidinone rings imparts significant rigidity and stability to the molecule, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrospiro[isochromane-3,4’-piperidin]-1-one typically involves multi-step organic reactions. One common method starts with the nitration of isochromane derivatives, followed by the formation of the spiro linkage through cyclization reactions. The piperidinone ring is then introduced via amination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated reactors and precise control over reaction parameters ensures consistent quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: 7-Nitrospiro[isochromane-3,4’-piperidin]-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The nitro group can be substituted with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or iodine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while halogenation introduces halogen atoms into the molecule.

Scientific Research Applications

7-Nitrospiro[isochromane-3,4’-piperidin]-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and binding affinities.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7-Nitrospiro[isochromane-3,4’-piperidin]-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and binding properties. The spirocyclic structure provides a rigid framework that can enhance binding specificity to target proteins or enzymes. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Similar Compounds:

    Spiropiperidines: These compounds share the spiro linkage but may have different substituents, affecting their reactivity and applications.

    Isochromane Derivatives: Compounds with similar isochromane structures but lacking the spiro linkage or nitro group.

    Piperidinones: These compounds have the piperidinone ring but may not have the spiro linkage or nitro group.

Uniqueness: 7-Nitrospiro[isochromane-3,4’-piperidin]-1-one stands out due to its combination of a nitro group, spiro linkage, and piperidinone ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

7-nitrospiro[4H-isochromene-3,4'-piperidine]-1-one

InChI

InChI=1S/C13H14N2O4/c16-12-11-7-10(15(17)18)2-1-9(11)8-13(19-12)3-5-14-6-4-13/h1-2,7,14H,3-6,8H2

InChI Key

ICCUHXIEARLLSG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O2

Origin of Product

United States

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